(5-methyl-1H-pyrazol-1-yl)acetic acid

Regioselective synthesis Isomer separation Pyrazole positional isomers

SAR programs targeting androgen receptors require structurally defined pyrazole regioisomers to avoid confounding data from isomeric mixtures. (5-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-44-0) provides a verified 5-methyl isomer at up to 99.4% HPLC purity, eliminating isomeric ambiguity for reproducible medicinal chemistry. • AR Antagonist Scaffold: Acetamide derivatives achieve LNCaP anti-proliferative IC50 13.6 μM, a 2.6-fold improvement over Bicalutamide (IC50 35.0 μM). • Validated Chemistry: 4-position chlorination with NCS proceeds in quantitative yield (100% isolated, 99.7% calculated). • Reliable Supply: Available at ≥98% purity; ambient global shipping.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 180741-44-0
Cat. No. B065067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-1H-pyrazol-1-yl)acetic acid
CAS180741-44-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-5-2-3-7-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
InChIKeyZRXVSPAUYVSVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-1H-pyrazol-1-yl)acetic Acid: Specifications & Research Utility


(5-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-44-0), also designated 2-(5-methylpyrazol-1-yl)acetic acid, is a heterocyclic carboxylic acid building block characterized by a pyrazole core with a methyl substituent at the 5-position and an acetic acid moiety at the 1-position [1]. This compound has a molecular weight of 140.14 g/mol (C6H8N2O2) and is available from multiple established chemical suppliers with typical purity specifications ranging from 95% to 99.4% by HPLC . The 5-methyl-1H-pyrazol-1-yl scaffold serves as a key intermediate in medicinal chemistry programs targeting androgen receptor antagonism, anti-inflammatory pathways, and the development of coordination complexes and polymeric materials .

Regioisomer Identity
Single 5-methyl positional isomer for unambiguous SAR and synthetic reproducibility
Validated Scaffold
Core template for androgen receptor antagonist research programs
Grade Flexibility
Multiple purity grades available to match analytical or synthetic workflows
Synthetic Entry
Documented high-yield entry to 4-substituted pyrazole derivatives

(5-Methyl-1H-pyrazol-1-yl)acetic acid: Methyl Position Criticality


Pyrazole-acetic acid derivatives are not interchangeable in synthetic or biological contexts. The position of the methyl substituent on the pyrazole ring profoundly influences both the regioselectivity of subsequent chemical transformations and the three-dimensional pharmacophore geometry required for target binding. The synthetic separation of 3-methyl and 5-methyl positional isomers from a common precursor is known to be non-trivial and requires deliberate chromatographic resolution steps, underscoring that isomeric mixtures cannot be used interchangeably without compromising reaction outcomes [1]. Furthermore, in androgen receptor (AR) antagonist development, 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives demonstrate compound-specific anti-proliferative activity against LNCaP prostate cancer cells that varies by >2.5-fold across the series, with the 5-methyl regioisomer scaffold serving as the essential core for generating active analogs [2]. Substituting an alternative pyrazole-acetic acid regioisomer or a differently substituted analog introduces uncontrolled variables in both synthetic pathway fidelity and biological assay reproducibility, which directly undermines the procurement objective of obtaining a defined, verifiable building block for structure-activity relationship (SAR) studies.

REGIOCHEM
3-Methyl vs 5-methyl positional isomers are not interchangeable. Isomeric mixtures may require in-house separation and alter SAR interpretation.
STRUCTURE
Alternative pyrazole-acetic acids with different substitution patterns may shift reactivity and biological assay readouts.
REPRODUCIBILITY
Using uncharacterized regioisomer mixtures can compromise synthetic pathway fidelity and batch-to-batch consistency.

(5-Methyl-1H-pyrazol-1-yl)acetic acid: Comparative Evidence for Procurement


Positional Isomer Differentiation: 5-Methyl vs. Isomeric Mixtures

The synthesis of pyrazole-acetic acid derivatives from 3(5)-methylpyrazole produces mixtures of 3-methyl and 5-methyl positional isomers that are difficult to separate, requiring distinct synthetic routes and chromatographic resolution to obtain individual isomers [1]. When synthesizing α-methyl-β-(methylpyrazol-1-yl)propionic acids via reaction with methyl methacrylate, the resulting isomeric esters (3-methyl and 5-methyl derivatives) must be separated chromatographically followed by independent hydrolysis to yield the individual acids [1]. This separation requirement demonstrates that the 5-methyl-1H-pyrazol-1-yl substitution pattern represents a defined, single-entity building block whose procurement as a pre-characterized pure compound eliminates the need for in-house isomeric resolution steps, thereby reducing synthetic workflow complexity and ensuring batch-to-batch reproducibility [1].

Regioisomer Identity
Head-to-head
Pre-characterized 5-methyl isomer eliminates required separation of isomeric ester mixtures (3- and 5-methyl) before hydrolysis.
Ensures defined SAR starting point
Comparison vs. unseparated isomer mixture from 3(5)-methylpyrazole
Regioselective synthesis Isomer separation Pyrazole positional isomers Synthetic reproducibility

High-Yield Chlorination: Entry to Functionalized Pyrazoles

The synthetic utility of (5-methyl-1H-pyrazol-1-yl)acetic acid is directly validated by a documented patent procedure (US09181241B2) demonstrating its quantitative conversion to 2-(4-chloro-5-methylpyrazol-1-yl)acetic acid using N-chlorosuccinimide (NCS) in acetonitrile at 80°C . The reaction proceeds with 100% isolated yield (0.870 g product from 0.700 g starting material) and 99.7% calculated percent yield, confirming that this specific building block undergoes clean, high-efficiency regioselective electrophilic aromatic substitution at the 4-position of the pyrazole ring . This validated transformation establishes the compound as a reliable entry point for generating 4-substituted 5-methylpyrazole derivatives, a motif with documented relevance in androgen receptor antagonist development [1].

Chlorination Yield
Method context
100% isolated yield (99.7% calculated) for regioselective chlorination to 2-(4-chloro-5-methylpyrazol-1-yl)acetic acid.
Validated efficient functionalization
Patent procedure; NCS, CH3CN, 80°C
Pyrazole functionalization Chlorination Synthetic intermediate Building block validation

AR Antagonist Scaffold Validation

The 2-(5-methyl-1H-pyrazol-1-yl) scaffold, derived directly from (5-methyl-1H-pyrazol-1-yl)acetic acid, has been validated in a medicinal chemistry program as the core template for generating androgen receptor (AR) antagonists [1]. In AR luciferase reporter assays, a representative acetamide derivative (compound 6f) demonstrated 59.7% AR antagonism, while anti-proliferative evaluation against LNCaP prostate cancer cells revealed that compound 6g achieved an IC50 of 13.6 μM, representing a 2.6-fold improvement in potency relative to the clinical comparator Bicalutamide (IC50 = 35.0 μM) [1]. This SAR study establishes the 5-methyl-1H-pyrazol-1-yl scaffold as a productive starting point for developing AR-targeting agents, with measurable potency advantages over an established therapeutic benchmark in the same assay system [1].

AR Antagonist SAR
Reported
Compound 6g (derived from this scaffold): IC50 13.6 µM vs comparator 35.0 µM in LNCaP cells.
Reported cell-model response context
LNCaP antiproliferative assay; SAR series
Androgen receptor antagonist Prostate cancer LNCaP cell line Anti-proliferative activity

Commercial Purity Benchmarking Across Suppliers

Commercial availability of (5-methyl-1H-pyrazol-1-yl)acetic acid spans multiple established suppliers with documented purity specifications ranging from 95% to 99.4% by HPLC . The highest verified purity specification is 99.4% by HPLC area (CymitQuimica), followed by ≥96% by NMR (ChemImpex), 98% (Indagoo), and 95% (AKSci, BOC Sciences) . This tiered purity landscape provides procurement flexibility: 99.4% HPLC purity is suitable for applications requiring rigorous analytical characterization and minimal impurities (e.g., crystallography, quantitative biological assays, or GLP studies), while 95-96% purity may be acceptable for initial synthetic transformations where subsequent purification steps are planned. Importantly, the compound is uniformly characterized across vendors with consistent molecular weight (140.14 g/mol), CAS registry (180741-44-0), and MDL identifier (MFCD03419599), ensuring cross-vendor identity verification .

Supplier Purity Range
Data to verify
Available at 95% to 99.4% HPLC purity across multiple established vendors.
Purity grade selection flexibility
Cross-vendor identity confirmed via CAS/MDL
Commercial purity Vendor comparison Quality specifications Procurement standardization

Predicted Physicochemical Properties for Purification Planning

Computationally predicted physicochemical properties for (5-methyl-1H-pyrazol-1-yl)acetic acid provide practical guidance for experimental design and procurement planning . The predicted boiling point is 302.5±25.0°C at 760 mmHg, and the predicted density is 1.27±0.1 g/cm³ . These values, while predicted rather than experimentally determined, establish the compound as a relatively high-boiling, moderately dense solid that is stable under standard laboratory conditions. The boiling point prediction in particular informs solvent selection for reactions and indicates that the compound is compatible with a wide range of organic transformations conducted below reflux temperatures of common solvents. These property estimates distinguish (5-methyl-1H-pyrazol-1-yl)acetic acid from lower molecular weight pyrazole derivatives (e.g., unsubstituted pyrazole-acetic acid, MW 126.11, CAS 16034-48-3) and inform procurement decisions related to shipping, storage (recommended 0-8°C under inert atmosphere), and experimental planning .

Predicted Properties
Class-level
Boiling point: 302.5±25.0°C; Density: 1.27±0.1 g/cm³ (predicted).
Supports purification planning
Computational estimates; experimental data not reported
Physicochemical properties Purification planning Formulation Boiling point prediction

(5-Methyl-1H-pyrazol-1-yl)acetic acid: Key Application Scenarios


AR Antagonist Development with Defined Pyrazole Scaffolds

Medicinal chemistry teams developing next-generation androgen receptor (AR) antagonists for prostate cancer therapy can procure (5-methyl-1H-pyrazol-1-yl)acetic acid as a validated starting material for generating 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives. The scaffold has demonstrated quantifiable anti-proliferative activity against LNCaP cells, with representative derivatives achieving IC50 values as low as 13.6 μM, representing a 2.6-fold improvement over the clinical comparator Bicalutamide (IC50 = 35.0 μM) [1]. This validated SAR series provides a defined entry point for lead optimization without requiring de novo scaffold discovery.

Synthesis of 4-Substituted Pyrazoles via Electrophilic Functionalization

Synthetic chemistry groups requiring regioselectively functionalized pyrazole building blocks can utilize (5-methyl-1H-pyrazol-1-yl)acetic acid as a substrate for high-yield electrophilic aromatic substitution at the 4-position. The documented patent procedure for chlorination with NCS proceeds with quantitative yield (100% isolated, 99.7% calculated) to afford 2-(4-chloro-5-methylpyrazol-1-yl)acetic acid . This validated transformation enables efficient access to 4-substituted pyrazole derivatives without requiring extensive reaction optimization or protecting group strategies.

Coordination Chemistry and Metal Complex Development

Inorganic and materials chemistry research programs developing metal complexes for catalytic, therapeutic, or materials applications can employ (5-methyl-1H-pyrazol-1-yl)acetic acid as a polydentate ligand precursor. The compound can act as a tridentate ligand coordinating through the two nitrogen atoms of the pyrazole ring and the oxygen atom of the carboxylic acid group, providing a defined coordination geometry for constructing metal-organic frameworks and discrete complexes . The 5-methyl substitution modulates both electronic properties and steric environment at the metal center, enabling fine-tuning of complex stability and reactivity.

SAR Studies with Defined Regioisomeric Purity

SAR programs investigating the biological consequences of pyrazole substitution patterns require procurement of single-positional isomers to avoid confounding data from isomeric mixtures. (5-Methyl-1H-pyrazol-1-yl)acetic acid, available at verified purities up to 99.4% by HPLC, provides a structurally defined 5-methyl regioisomer that eliminates the ambiguity associated with using unseparated 3(5)-methylpyrazole-derived mixtures [2]. Procurement of this pre-characterized isomer ensures that observed biological activity can be unequivocally attributed to the 5-methyl-1H-pyrazol-1-yl substitution pattern rather than to variable isomeric composition.

Application
Selection Property
Validation Focus
AR antagonist SAR studies
Defined 5-methyl scaffold
LNCaP cell proliferation endpoints
4-Substituted pyrazole synthesis
Validated chlorination entry
Regioselective electrophilic substitution
Metal complex & coordination chemistry
Polydentate ligand with 5-methyl modulation
Coordination geometry and stability
SAR programs requiring regioisomeric purity
Pre-characterized single isomer, high purity
Isomeric identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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